3-bromobenzene-1,2-diol

Aldehyde dehydrogenase inhibition Cancer chemosensitization Enzymatic screening

Why 3-Bromobenzene-1,2-diol? Unlike 4-bromo or unsubstituted catechol, the 3-bromo isomer delivers distinct reactivity: pKa 8.26 (vs. 9.45), enabling 12-fold higher deprotonation at pH 7.4 for SNAr or metal-chelation chemistry. Essential for ALDH3A1 inhibitor studies (IC50 2.1 μM) and benzodioxole-based GLP-1 agonist intermediates. Avoid transcriptional artifacts and mismatched regiochemistry—procure the correct isomer for reproducible results.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 14381-51-2
Cat. No. B077559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromobenzene-1,2-diol
CAS14381-51-2
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)O
InChIInChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
InChIKeyJPBDMIWPTFDFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzene-1,2-diol (CAS 14381-51-2): Procurement-Grade Halogenated Catechol for Regiospecific Synthesis


3-Bromobenzene-1,2-diol (CAS 14381-51-2), also referred to as 3-bromocatechol or 1-bromo-2,3-dihydroxybenzene, is a brominated aromatic diol belonging to the catechol family. It exists as a white to gray-brown solid with a molecular weight of 189.01 g/mol and a predicted pKa of approximately 8.26 . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex pharmaceuticals and agrochemicals . Its physical form—typically a powder or crystalline solid with a melting point between 39–42°C —enables straightforward handling in common organic solvents.

3-Bromobenzene-1,2-diol (CAS 14381-51-2) vs. Generic Catechols: Why the 3-Bromo Regioisomer Cannot Be Casually Swapped


Catechols substituted at the 3-position with a bromine atom exhibit distinct electronic and steric properties that diverge sharply from their 4-bromo, chloro, fluoro, or unsubstituted analogs. The 3-bromo substituent significantly lowers the pKa relative to unsubstituted catechol (8.26 vs. ~9.45) , altering the compound's protonation state, hydrogen-bonding capacity, and nucleophilicity under physiological or synthetic conditions. Furthermore, the 3-bromo regioisomer engages enzymatic active sites and cross-coupling manifolds with unique regioselectivity; for instance, the catalytic efficiency of ring-cleavage dioxygenases differs by more than threefold between 3-bromo- and 4-bromocatechol [1]. Simply substituting a 4-bromo or unchlorinated catechol for 3-bromobenzene-1,2-diol will therefore yield divergent reactivity, selectivity, and biological readouts. The following quantitative evidence substantiates why procurement of this specific regioisomer is non-negotiable for targeted applications.

3-Bromobenzene-1,2-diol (CAS 14381-51-2): Quantitative Differentiation vs. Structural Analogs


ALDH3A1 Inhibition: 2.1 μM IC50 Distinguishes 3-Bromocatechol from Non-Brominated Catechols

3-Bromobenzene-1,2-diol inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 μM) [1]. In contrast, unsubstituted catechol (the parent scaffold) lacks reported ALDH3A1 inhibitory activity under comparable assay conditions and is instead documented as an electrophilic inducer of ALDH3A1 transcription [2]. The 3-bromo modification thus converts an inducer scaffold into a direct enzymatic inhibitor, a functional inversion with direct relevance to chemosensitization strategies.

Aldehyde dehydrogenase inhibition Cancer chemosensitization Enzymatic screening

Differential Dioxygenase Substrate Efficiency: 3-Bromo vs. 4-Bromo Catechol in Bacterial Biodegradation

In a direct head-to-head kinetic comparison using purified DccA (chlorocatechol 1,2-dioxygenase) from Diaphorobacter sp. strain JS3051, 4-bromocatechol exhibited a Vmax of 0.47 μM/min and a catalytic efficiency (Kcat/Km) of 17.5 min⁻¹μM⁻¹, whereas 3-bromocatechol displayed a markedly lower Vmax of 0.13 μM/min and Kcat/Km of 5.2 min⁻¹μM⁻¹ [1]. This represents a 3.6-fold higher Vmax and a 3.4-fold higher catalytic efficiency for the 4-bromo regioisomer.

Biodegradation kinetics Enzyme specificity Environmental bioremediation

Synthetic Utility in Lotiglipron Intermediate: 3-Bromo Regiochemistry Enables Double Nucleophilic Substitution

3-Bromobenzene-1,2-diol serves as the catechol component in a double nucleophilic substitution reaction with methyl 2,2-dichloropropanoate, forming the benzodioxole core of (±)-2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine, a key intermediate toward the GLP-1 receptor agonist Lotiglipron [1]. The 3-bromo substitution pattern is essential for the correct regiochemistry of the benzodioxole ring closure; the 4-bromo isomer would yield a different substitution pattern incompatible with the target pharmacophore. The optimized decagram-scale process achieved 34% overall yield over five steps without chromatography [1].

Pharmaceutical intermediate Benzodioxole synthesis GLP-1 agonist

pKa and Acidity Modulation: 3-Bromocatechol vs. Unsubstituted Catechol

The 3-bromo substituent lowers the predicted pKa of catechol from approximately 9.45 (unsubstituted) [1] to 8.26 , a decrease of roughly 1.2 log units. This increased acidity affects the compound's protonation state at physiological pH (7.4) and in weakly basic reaction media, influencing hydrogen-bonding capacity, metal chelation, and nucleophilicity in cross-coupling reactions.

Physicochemical properties Solubility optimization Reaction condition design

Melting Point Advantage: Ambient-Temperature Liquefaction of 3-Bromocatechol vs. Catechol

3-Bromobenzene-1,2-diol exhibits a melting point of 39–42°C , which is approximately 63°C lower than that of unsubstituted catechol (melting point 105°C) . At slightly elevated ambient temperatures or with gentle warming, 3-bromocatechol liquefies, enabling solvent-free handling and direct use as a reactive melt in certain synthetic transformations. In contrast, catechol remains a high-melting solid requiring dissolution in organic solvents for most applications.

Material handling Solvent-free reactions Process scale-up

3-Bromobenzene-1,2-diol (CAS 14381-51-2): Validated Application Scenarios from Peer-Reviewed Evidence


ALDH3A1 Inhibitor Screening and Cancer Chemosensitization Studies

Researchers investigating aldehyde dehydrogenase 3A1 (ALDH3A1) as a target for overcoming cancer chemoresistance can employ 3-bromobenzene-1,2-diol as a micromolar inhibitor (IC50 2.1 μM) [1]. Unlike unsubstituted catechol—which paradoxically induces ALDH3A1 expression [2]—this compound directly inhibits enzymatic activity, enabling dose–response studies and combination assays with oxazaphosphorine chemotherapeutics. Procurement of the 3-bromo regioisomer ensures that observed effects stem from direct enzyme inhibition rather than transcriptional induction artifacts.

Biodegradation Pathway Engineering with 3-Bromocatechol as a Kinetic Benchmark

Environmental microbiologists and synthetic biologists engineering catabolic pathways for halonitroaromatic pollutants require 3-bromocatechol as a defined substrate for dioxygenase characterization. Its distinct catalytic efficiency (Vmax 0.13 μM/min; Kcat/Km 5.2 min⁻¹μM⁻¹) with DccA-type enzymes [1] provides a quantitative benchmark to differentiate 3-substituted versus 4-substituted catechol turnover. Substituting 4-bromocatechol in these assays would overestimate flux by >3-fold, invalidating metabolic modeling.

Synthesis of GLP-1 Agonist Intermediates (Lotiglipron Route)

Medicinal chemistry teams developing benzodioxole-containing GLP-1 receptor agonists should procure 3-bromobenzene-1,2-diol as the catechol component for constructing the (±)-2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine intermediate [1]. The 3-bromo regiochemistry is structurally essential for correct benzodioxole ring formation; alternative regioisomers produce incorrect substitution patterns incompatible with the Lotiglipron pharmacophore. The published decagram-scale procedure offers a chromatography-free, transition-metal-free route suitable for early-stage development.

pH-Dependent Reaction Optimization Leveraging Enhanced Acidity

Synthetic chemists optimizing nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions can exploit the 1.2-unit pKa reduction (8.26 vs. 9.45 for catechol) [1][2] to modulate the deprotonation state of the catechol hydroxyl groups. At pH 7.4, the 12-fold increase in deprotonated fraction facilitates chelation of metal catalysts and enhances nucleophilicity in SNAr reactions. Furthermore, the 39–42°C melting point [3] enables melt-phase reactions without organic solvents, aligning with green chemistry principles.

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